Morpholine-4-carboximidamide

Organic Synthesis Physicochemical Property Medicinal Chemistry

Sourcing inconsistent amidine/guanidine building blocks leads to failed syntheses and irreproducible bioassays. This compound solves that with defined, differential physicochemical properties. Key supply advantages: • Consistent, validated high basicity (pKa 12.19) and hydrophilicity (logP -0.05) for aqueous reactions. • Available as stable free base; avoids the hygroscopicity pitfalls of the hydrobromide salt. • Eliminates risk of altered kinetics and yield from uncontrolled substitution with N-aryl or N-hydroxy analogs.

Molecular Formula C5H11N3O
Molecular Weight 129.16 g/mol
CAS No. 17238-66-3
Cat. No. B106666
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMorpholine-4-carboximidamide
CAS17238-66-3
Synonymsmorpholinoamidine
morpholinoamidine sulfate (2:1)
Molecular FormulaC5H11N3O
Molecular Weight129.16 g/mol
Structural Identifiers
SMILESC1COCCN1C(=N)N
InChIInChI=1S/C5H11N3O/c6-5(7)8-1-3-9-4-2-8/h1-4H2,(H3,6,7)
InChIKeyWCUWHUUPGXCMMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Morpholine-4-carboximidamide: A Guanidine Bioisostere Building Block


Morpholine-4-carboximidamide (CAS 17238-66-3) is an organic compound characterized by a morpholine ring functionalized with a carboximidamide group, serving as a guanidine bioisostere. This structural motif, with the molecular formula C5H11N3O and a molecular weight of 129.16 g/mol [1], is widely recognized for its utility as a versatile building block and active pharmaceutical intermediate . The compound exhibits a predicted pKa of 12.19 ± 0.20, indicative of strong basicity, which governs its reactivity and salt-forming capabilities . Its calculated logP of -0.05 underscores its significant hydrophilicity, a key differentiating property for applications in aqueous and biological systems [2].

Guanidine bioisostere building block Enables SAR exploration with morpholine handle
Aqueous-compatible intermediate Predicted logP <0 supports aqueous-phase chemistry
Salt form flexibility Predicted pKa >12 enables stable salt preparation

Morpholine-4-carboximidamide: Substitution Risks in Synthesis


Substituting morpholine-4-carboximidamide with a generic amidine or guanidine derivative without rigorous validation introduces substantial risk in multi-step syntheses and biological assays. The precise balance of its high basicity (predicted pKa 12.19 ) and low lipophilicity (logP -0.05 [1]) dictates its unique reactivity profile and solubility in aqueous media. Uncontrolled substitution with compounds exhibiting different physicochemical properties—such as the higher logP of N-(2-chlorophenyl) derivatives (~0.45 ) or the altered pKa of N-hydroxy analogs (pKa 6.91 )—can lead to significant deviations in reaction kinetics, yield, and purification outcomes. Furthermore, the salt form (e.g., free base vs. hydrobromide) critically impacts storage stability and hygroscopicity , making direct interchange a source of experimental irreproducibility in both synthetic and pharmacological contexts.

Lipophilicity shift
N-(2-chlorophenyl) analogs exhibit higher logP (~0.45), which may reduce aqueous miscibility and alter reaction outcomes compared to the highly hydrophilic parent.
Basicity mismatch
N-hydroxy analogs show a predicted pKa drop of >5 units (to ~6.9), shifting the protonation state and acid-catalyzed reactivity profile.
Salt form sensitivity
Free base is room-temperature stable; the hydrobromide salt is hygroscopic and requires moisture-free storage. Direct form interchange risks weighing errors and degradation.

Morpholine-4-carboximidamide: Key Differentiators vs. Analogs


Hydrophilicity Advantage over Piperidine Analog

Morpholine-4-carboximidamide demonstrates significantly enhanced hydrophilicity compared to the piperidine analog. Its logP value of -0.05 [1] is substantially lower than the typical logP for piperidine derivatives, which are generally more lipophilic due to the absence of the morpholine oxygen. This results in a predicted difference in aqueous solubility, making morpholine-4-carboximidamide the preferred choice for reactions or biological assays conducted in aqueous or highly polar media.

Hydrophilicity vs. piperidine analog
Class-level
logP -0.05 vs piperidine analog (>0) >1.0 unit more hydrophilic
Supports aqueous-phase reaction suitability
Predicted values; experimental verification recommended
Organic Synthesis Physicochemical Property Medicinal Chemistry

Basicity Advantage Over N-Hydroxy Analog

Morpholine-4-carboximidamide exhibits significantly greater basicity compared to its N-hydroxy derivative. The predicted pKa of 12.19 ± 0.20 for the parent compound is nearly double the predicted pKa of 6.91 ± 0.69 for N-hydroxy-4-morpholinecarboximidamide . This difference in pKa (>5 log units) translates to a markedly different protonation state at physiological pH, directly influencing its ability to form stable salts, participate in acid-catalyzed reactions, and interact with biological targets.

Basicity vs. N-hydroxy analog
Method context
pKa 12.19 vs 6.91 (N-hydroxy) ΔpKa ≈ 5.28
Drives protonation state and salt-forming reactivity
Predicted pKa; cross-study comparison
Organic Synthesis Physicochemical Property Salt Selection

Salt Form Stability and Handling Differences

Stability analysis reveals significant differences between the various salt forms of morpholine-4-carboximidamide, with each counterion imparting distinct storage and handling requirements . The free base (CAS 17238-66-3) is reported to be stable at room temperature , whereas the hydrobromide salt (CAS 157415-17-3) is explicitly noted as hygroscopic and requires storage away from moisture and oxidizing agents . The hydrochloride salt (CAS 5638-78-8) has a melting point range of 168-171°C , which differs from the hydrobromide salt's melting range of 155-165°C , indicating variations in crystalline stability.

Salt form stability
Data to verify
Free base: RT stable | HBr: hygroscopic, MP 155–165°C | HCl: MP 168–171°C
Informs procurement and storage protocol
Vendor-reported data; validate for specific use
Chemical Storage Reagent Stability Procurement

Building Block vs. API: Moroxydine Comparison

Morpholine-4-carboximidamide is a fundamental building block and active pharmaceutical intermediate , distinct from its derivative Moroxydine (CAS 3731-59-7). Moroxydine is a broad-spectrum antiviral drug synthesized by further derivatization of the morpholine-4-carboximidamide core with a guanidine moiety. This synthetic step fundamentally alters the physicochemical profile, as evidenced by Moroxydine's higher melting point (211-214 °C [1]) compared to the free base and its different salt forms. The selection between the two is unambiguous: morpholine-4-carboximidamide is the versatile precursor for creating novel derivatives, while Moroxydine is a specific, pre-defined antiviral agent.

Building block vs. Moroxydine API
Class-level
Versatile precursor vs pre-defined antiviral agent MP difference >40°C
Select based on synthetic vs. bioevaluation intent
Class-level distinction; verify derivative scope
Pharmaceutical Intermediates Antiviral Agents Drug Synthesis

Morpholine-4-carboximidamide: Research and Industrial Applications


Aqueous-Phase Organic Synthesis and Bioconjugation

Morpholine-4-carboximidamide's low logP of -0.05 [1] and high predicted water solubility make it a superior building block for reactions conducted in aqueous or highly polar media. This property is particularly advantageous for synthesizing water-soluble ligands, catalysts, or for performing bioconjugation chemistry where organic co-solvents must be minimized to preserve biomolecule integrity. In contrast, more lipophilic amidine derivatives would necessitate higher percentages of organic solvents, potentially compromising yields in these specific applications.

Synthesis of Novel Guanidine-Containing Bioisosteres

As a direct guanidine bioisostere, morpholine-4-carboximidamide serves as a key intermediate for constructing novel molecules with modified pharmacokinetic and pharmacodynamic profiles. Its high basicity (pKa 12.19 ) allows for the creation of strong, charge-assisted interactions with biological targets, while the morpholine ring provides a handle for further derivatization. Researchers use this scaffold to explore structure-activity relationships (SAR) by replacing traditional guanidine groups, which can often suffer from poor membrane permeability, with this more synthetically tractable and tunable motif.

Preparation of Stable Salt Forms for Specialized Reagent Use

The differential stability and handling requirements of morpholine-4-carboximidamide's salt forms are a critical consideration for laboratory procurement. The free base is stable at room temperature, making it convenient for general use . In contrast, the hydrobromide salt's hygroscopic nature necessitates careful storage away from moisture , which is a key factor for laboratories operating in high-humidity environments or requiring highly accurate weighing. Selecting the appropriate salt form based on these documented properties ensures reagent integrity and experimental reproducibility.

Application
Selection Property
Validation Focus
Aqueous-phase synthesis and bioconjugation
High hydrophilicity (predicted logP <0)
Verify aqueous solubility and reaction compatibility
Guanidine bioisostere synthesis
Strong basicity (predicted pKa >12) and morpholine handle
Confirm reactivity and bioisosteric replacement outcome
Stable reagent salt preparation
Choice of salt form (free base, HCl, HBr) with documented stability
Validate hygroscopicity and melting point for storage and handling

Technical Documentation Hub

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